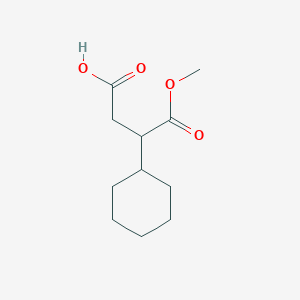![molecular formula C17H16O3 B15284982 Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- CAS No. 400608-31-3](/img/structure/B15284982.png)
Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene: is an organic compound with the molecular formula C₁₇H₁₆O₃ It is a derivative of benzene, featuring methoxy groups and a phenyl ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 4-methoxyphenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,3-dimethoxybenzene is reacted with 4-methoxyphenylacetylene in the presence of the palladium catalyst and base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization to obtain pure 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Glaser coupling or Eglinton coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Copper(I) chloride for Glaser coupling or copper(II) acetate for Eglinton coupling.
Major Products
Nitration: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]-2-nitrobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene or 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethyl]benzene.
Coupling Reactions: Dimers or higher oligomers of the compound.
科学的研究の応用
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ethynyl groups can influence the binding affinity and specificity.
Chemical Reactions: In chemical reactions, the methoxy groups activate the benzene ring towards electrophilic substitution, while the ethynyl group can participate in coupling reactions.
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethynyl and phenyl substituents, making it less reactive in coupling reactions.
1,4-Dimethoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
4-Methoxyphenylacetylene: Contains the ethynyl and methoxy groups but lacks the benzene ring substitution pattern of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
特性
CAS番号 |
400608-31-3 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3 |
InChIキー |
GOPIJZBYBMAVGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
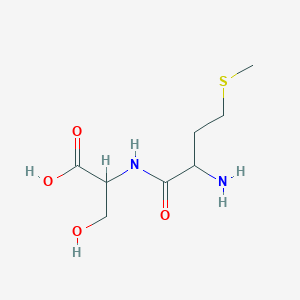
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
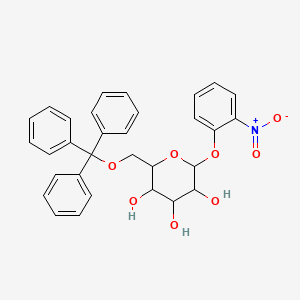
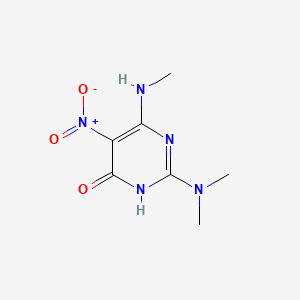
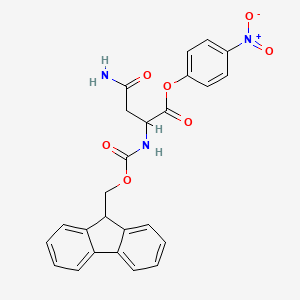
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)

![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
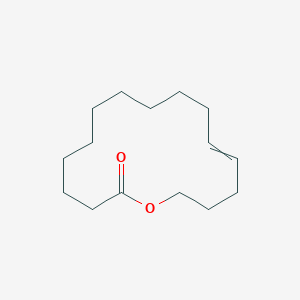
![5-Bromo-N-{[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-YL]methyl}pyridin-2-amine](/img/structure/B15284974.png)

